While the provided literature doesn't explicitly detail the synthesis of benzyl [(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetate, it highlights its role as a key intermediate in the synthesis of valganciclovir hydrochloride. [] The synthesis likely involves reacting a suitable 3-hydroxyxanthone derivative with benzyl bromoacetate under basic conditions. This would form the desired ester linkage.
The primary chemical reaction involving benzyl [(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetate, as described in the provided literature, is its hydrolysis to form 2-((2-amino-6-oxo-1H-purin-9(6H)-yl)methoxy)-3-hydroxypropyl acetate, a key intermediate in the synthesis of valganciclovir hydrochloride. [] This hydrolysis cleaves the benzyl ester bond, yielding the free carboxylic acid.
Based on the provided literature, the main application of benzyl [(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetate lies in its use as a key intermediate in the multi-step synthesis of valganciclovir hydrochloride. [] Valganciclovir hydrochloride is an antiviral drug used to treat cytomegalovirus (CMV) infections.
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4